(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Polymer Science Bio-based Elastomers Thermoplastic Polyurethane

This isosorbide (CAS 641-74-7) is the endo‑exo bicyclic diol that delivers performance the epimers isomannide and isoidide cannot replicate. The V‑shaped scaffold with one endo- and one exo‑OH group directs a unique hydrogen‑bonding network that produces ultra‑tough, reprocessable thermoplastic polyurethanes, while its regioselective mononitration yields the once‑daily anti‑anginal agent isosorbide‑5‑mononitrate with 3‑ to 8‑fold slower clearance than other stereomers. In step‑growth polymerizations, isosorbide avoids the ether‑ring degradation and uncontrolled cyclization seen with isomannide, ensuring predictable melt processability. Choose this specific stereoisomer when polymer mechanical integrity, drug pharmacokinetics, or green‑chemistry derivatization cannot be compromised.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 641-74-7
Cat. No. B1205973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol
CAS641-74-7
Synonyms1,4-3,6-dianhydro-D-mannitol
1,4-3,6-dianhydromannitol
isomannide
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O)O
InChIInChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1
InChIKeyKLDXJTOLSGUMSJ-LRUBVUKESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide, CAS 641-74-7): A Stereochemically Defined Bio-Based Diol with Quantifiable Differentiation for Polymer and Pharmaceutical Applications


(3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol, commonly known as isosorbide (CAS 641-74-7), is a bicyclic diol belonging to the 1,4:3,6-dianhydrohexitol class of bio-based platform chemicals [1]. It is produced via the double dehydration of D-sorbitol, resulting in a rigid, V-shaped molecular scaffold with one endo- and one exo-oriented hydroxyl group [2]. This stereochemical configuration is a critical point of differentiation from its epimers, isomannide (endo-endo) and isoidide (exo-exo), and dictates its unique physicochemical and reactive behavior, making direct substitution of these isomers in performance-critical applications impossible without significant changes to material properties or biological outcomes [3].

Why a Simple In-Class Substitute for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) Will Fail: Quantifying the Impact of Stereochemistry


The three 1,4:3,6-dianhydrohexitol isomers (isosorbide, isomannide, and isoidide) are often mistakenly considered interchangeable 'sugar-derived diols'. This assumption fails under scrutiny. The distinct stereochemical arrangement of the hydroxyl groups (endo-exo for isosorbide vs. endo-endo for isomannide and exo-exo for isoidide) creates profound, quantifiable differences in intramolecular hydrogen bonding, reactivity in nucleophilic substitutions, and the thermal stability of resulting polymers [1]. Consequently, substituting one isomer for another leads to a loss of key performance attributes, ranging from a 3- to 8-fold increase in systemic drug clearance to complete failure of polymer mechanical integrity or processability at elevated temperatures [2][3]. The following evidence demonstrates that for specific, high-value applications, isosorbide is not a commodity diol but a functionally unique monomer or pharmaceutical intermediate.

Quantitative Differentiation Guide for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) for Scientific Selection and Procurement


Superior Mechanical Toughness and Elastic Recovery in Isosorbide-Based Elastomers vs. Isomannide Analogs

In a direct head-to-head comparison of linear alternating polyurethanes, isosorbide-based elastomers (ISPU) exhibit superior mechanical performance compared to those derived from isomannide (IMPU) [1]. This difference is attributed to the unique stereochemistry of isosorbide, which directs a specific inter-chain hydrogen bonding network that is not possible with the symmetrical isomannide [2].

Polymer Science Bio-based Elastomers Thermoplastic Polyurethane Mechanical Properties

Significantly Slower Systemic Clearance of Isosorbide-5-Mononitrate Compared to Isomeric Analogs

A direct head-to-head pharmacokinetic study in rats demonstrated that isosorbide-5-mononitrate (IS-5-MN) exhibits significantly slower systemic clearance than its stereoisomers and regioisomers [1]. This directly impacts the duration of action and dosing regimen for pharmaceutical applications.

Pharmacokinetics Drug Metabolism Organic Nitrates Vasodilators

Higher Fraction of Linear vs. Cyclic Structures in Polycondensation with Trimesoyl Chloride

When polycondensed with trimesoyl chloride, isosorbide and isomannide exhibit distinct behaviors in forming cyclic and multicyclic structures [1]. This stereochemical influence is critical for controlling polymer architecture.

Polymer Synthesis Polyesters Step-Growth Polymerization Cyclization

Enhanced Thermal Stability: Resistance to Ether Ring-Opening at Elevated Temperatures

A study on biobased step-growth polymers revealed a critical difference in thermal stability between the isomers [1]. Isosorbide's bicyclic ether rings are stable under conditions that cause ring-opening in isomannide.

Polymer Chemistry Thermal Stability Step-Growth Polymers Melt Polycondensation

Unique Reactivity in Base-Catalyzed Methylation with Dimethyl Carbonate

In a comparative study of reactions with dimethyl carbonate (DMC), the three dianhydrohexitol epimers display divergent reactivity under different catalytic conditions [1]. This demonstrates that the choice of isomer must be matched to the specific reaction pathway.

Green Chemistry Carbonate Chemistry Heterogeneous Catalysis Bio-based Platform Chemicals

Commercial Availability and Established Supply Chain as a Bio-Based Platform Chemical

A 2022 review on the commercial potential of polyesters from 1,4:3,6-dianhydrohexitols notes that isosorbide is currently the most commercially viable isomer due to its established synthesis from glucose and existing supply chains [1]. This contrasts with isomannide and isoidide, whose production is more challenging and less scaled.

Supply Chain Bio-based Economy Renewable Resources Commercialization

High-Value Application Scenarios for (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol (Isosorbide) Based on Verified Differentiation


High-Performance, Reprocessable Bio-based Elastomers for Automotive and Healthcare

Isosorbide is the monomer of choice for synthesizing ultra-tough, reprocessable thermoplastic polyurethane elastomers. Its unique stereochemistry directs a specific hydrogen-bonding network that imparts superior tensile strength and elastic recovery compared to isomannide-based analogs [1]. This makes isosorbide-derived elastomers ideal for demanding applications in automotive components, medical devices, and soft robotics where both mechanical performance and sustainability are critical [2].

Long-Acting Organic Nitrate Pharmaceuticals for Cardiovascular Therapy

For sustained anti-anginal therapy, the isosorbide-5-mononitrate (IS-5-MN) derivative is the clinically preferred agent. Its systemic clearance is 1.3-fold slower than the 2-mononitrate isomer and up to 8-fold slower than other stereomeric mononitrates, enabling once-daily dosing and prolonged therapeutic effect [3]. This pharmacokinetic advantage directly translates to improved patient compliance and cost-effectiveness in the management of coronary heart disease [4].

Synthesis of Linear Polyesters and Advanced Macromolecular Architectures

In step-growth polymerizations, isosorbide offers a distinct advantage over isomannide for achieving desired polymer architectures. Its polycondensation with reagents like trimesoyl chloride yields a higher proportion of linear and lower-order cyclic structures, which is essential for controlling solubility, processability, and final material properties [5]. Furthermore, its ether rings remain stable under high-temperature melt polycondensation, unlike those of isomannide, ensuring a more predictable and robust polymerization process [6].

Halogen-Free Methylation Reactions in Green Chemistry

For the sustainable derivatization of bio-based platform chemicals, isosorbide is the most reactive substrate for specific methylation reactions with dimethyl carbonate (DMC) when using a heterogeneous hydrotalcite catalyst [7]. This selectivity allows for higher yields and milder reaction conditions compared to isomannide and isoidide, aligning with the principles of green chemistry for the synthesis of bio-based solvents, plasticizers, and fine chemicals.

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